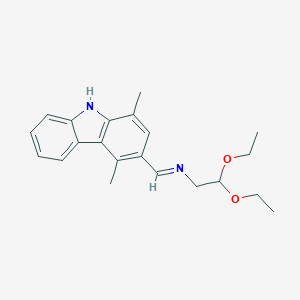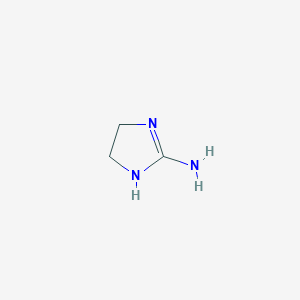
2-Aminoimidazoline
Übersicht
Beschreibung
2-Aminoimidazoline is a compound with the molecular formula C3H7N3. It is recognized by compounds with an imidazoline moiety . It has been identified as a high-affinity ligand with conflicting functional activity at the α2-adrenoceptor, a G-protein-coupled receptor with relevance in several neuropsychiatric conditions .
Synthesis Analysis
The synthesis of 2-Aminoimidazoline involves the use of fatty acid/aminoethyl ethanolamine in the ratio of 1:1 . The reaction conditions are mild enough for the inclusion of a variety of functional groups . The synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds has been limited .
Molecular Structure Analysis
In the class of imidazoline compounds, there is a presence of a pendant group, an imidazoline head group, and a hydrocarbon tail . The Cationic imidazolines have a positive charge on the imidazoline nucleus and the electrical charge on the molecule is unaffected by pH changes .
Physical And Chemical Properties Analysis
The physical properties of 2-Aminoimidazoline include a density of 1.5±0.1 g/cm3, boiling point of 178.3±23.0 °C at 760 mmHg, and vapour pressure of 1.0±0.3 mmHg at 25°C . It also has a molar refractivity of 21.8±0.5 cm3, polar surface area of 50 Å2, and molar volume of 57.9±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Various Disorders
Imidazolines, including 2-Aminoimidazoline, have shown potential therapeutic efficacy in the treatment of a variety of disorders. These include anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .
Organocatalysts in Synthesis
Chiral imidazolines, such as 2-Aminoimidazoline, are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .
Imidazoline Binding Site (IBS)
The synthesis of imidazoline-containing drugs, including 2-Aminoimidazoline, has expanded dramatically after the findings of the imidazoline binding site (IBS) in 1984 .
Cationic Surfactants
Imidazoline surfactants, including 2-Aminoimidazoline, belong to the category of cationic surfactants. They are widely used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers .
Laundry Detergent Applications
Imidazoline compounds, including 2-Aminoimidazoline, have desirable properties such as good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property. These properties make them useful in laundry detergent applications .
Industrial Applications
Due to their film-forming and corrosion inhibition properties, imidazoline compounds, including 2-Aminoimidazoline, find varied and numerous industrial applications .
α2A-Adrenergic Receptor Agonists
2-Imidazoline derivatives, including 2-Aminoimidazoline, have been found to be brain penetrating, orally active, and agonists of specific α2A-adrenergic receptor. These compounds can be effective for the medication of certain disorders .
Bioactivities of Imidazolidine-2-thione or 2-one Derivatives
Imidazolidine-2-thione or 2-one and imidazole-2-thione or 2-one derivatives, which can be synthesized from 2-Aminoimidazoline, exhibit various bioactivities. These have intrigued scientists for decades to conduct research involving these ring systems .
Wirkmechanismus
Target of Action
2-Aminoimidazoline primarily targets the α2-adrenergic receptors . These receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions .
Mode of Action
2-Aminoimidazoline interacts with its targets, the α2-adrenergic receptors, acting as an agonist . This means it binds to these receptors and activates them, leading to a series of changes in the cell’s function . The specific α2A-adrenergic receptor has been identified as a key interaction site .
Biochemical Pathways
The activation of α2-adrenergic receptors by 2-Aminoimidazoline affects several biochemical pathways. These changes can lead to various downstream effects, including a decrease in neurotransmitter release .
Pharmacokinetics
It is known that 2-aminoimidazoline and its derivatives can penetrate the brain, indicating good bioavailability .
Result of Action
The activation of α2-adrenergic receptors by 2-Aminoimidazoline leads to a decrease in neurotransmitter release, which can have various effects at the molecular and cellular levels . For instance, 2-Aminoimidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension, hyperglycemia, and neurological disorders such as Parkinson’s and Alzheimer’s diseases .
Zukünftige Richtungen
2-Aminoimidazoline has shown promise in various areas of research. For instance, it has been used in the development of new materials and the establishment of structure–function relationships . A new inhibitor of tubulin polymerization based on 2-aminoimidazoline derivative has also been introduced .
Eigenschaften
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXFZWKRTZTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173069 | |
| Record name | Imino ethyleneurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoimidazoline | |
CAS RN |
19437-45-7 | |
| Record name | 4,5-Dihydro-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imino ethyleneurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imino ethyleneurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOIMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are 2-aminoimidazolines and how are they relevant in medicinal chemistry?
A1: 2-aminoimidazolines are heterocyclic compounds containing both an imidazoline ring and an amine group. They are considered important building blocks in medicinal chemistry due to their presence in a variety of natural products and their diverse biological activities. Notably, they exhibit potent antiparasitic activity against parasites like Trypanosoma brucei and Plasmodium falciparum, the causative agents of African trypanosomiasis (sleeping sickness) and malaria, respectively. [, , ]
Q2: How do 2-aminoimidazolines exert their antiparasitic activity?
A2: Research suggests that a major mechanism of action for diphenyl-based bis(2-iminoimidazolidines), a subclass of 2-aminoimidazolines, involves binding to the minor groove of DNA at AT-rich sites. [, , ] This interaction is particularly relevant in parasites like Trypanosoma brucei, which possess a mitochondrial DNA structure called kinetoplast, characterized by its high AT content. [] Studies have demonstrated that these compounds can disrupt DNA-protein interactions crucial for kinetoplast function, ultimately leading to parasite death. []
Q3: Can you elaborate on the DNA binding properties of 2-aminoimidazolines?
A3: Bis(2-aminoimidazoline) derivatives exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences. [, , ] Studies have shown that subtle modifications in their chemical structure, such as the introduction of halogen atoms, can impact their binding affinity and selectivity. [] For instance, compounds bearing the 2-aminoimidazoline cation often display a correlation between DNA binding affinity at AT sites and trypanocidal activity, supporting the DNA-binding mechanism of action. []
Q4: Apart from antiparasitic activity, what other biological activities have been reported for 2-aminoimidazolines?
A4: 2-aminoimidazolines have shown promising activity against a range of pathogens, including ESKAPE bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida species), Mycobacterium tuberculosis, and the parasite Echinococcus multilocularis. [] Furthermore, some derivatives exhibit antagonistic activity towards α2-adrenoceptors, making them potential candidates for treating depression. [, ] Others have been investigated for their carbonic anhydrase activating properties. []
Q5: How do structural modifications within the 2-aminoimidazoline scaffold influence their biological activity?
A5: Structure-activity relationship (SAR) studies have been crucial in understanding the impact of structural modifications on the biological activity of 2-aminoimidazolines. For example, in bis(2-aminoimidazoline) derivatives, the nature and position of substituents on the phenyl rings significantly affect their DNA binding affinity, antiparasitic activity, and selectivity. [, , , , ] Similarly, for α2-adrenoceptor antagonists, replacing phenyl rings with pyridine moieties and introducing specific substituents modulate their binding affinity and functional activity. []
Q6: Have any specific structural features been identified as crucial for the activity of 2-aminoimidazolines?
A6: Yes, several structural features have been linked to the activity of 2-aminoimidazolines:
- Aromatic linkers: The type of linker connecting the two 2-aminoimidazoline units significantly influences their biological activity. For instance, diphenyl compounds generally exhibit better antiparasitic activity compared to alkane or azaalkane linkers. []
- Substituents: The type, position, and number of substituents on the aromatic rings (e.g., halogen atoms, alkoxy groups) can significantly impact DNA binding affinity, α2-adrenoceptor activity, and overall pharmacological profile. [, , , , ]
Q7: How does the pKa of 2-aminoimidazolines affect their biological activity and what strategies have been explored to modulate it?
A7: The pKa of 2-aminoimidazoline groups plays a crucial role in their biological activity. For instance, in the context of antitrypanosomal activity, a lower pKa can improve blood-brain barrier permeability, potentially enhancing efficacy against late-stage CNS infections. [] One strategy to modulate the pKa involves introducing electron-withdrawing groups, such as halogens, into the phenyl ring directly attached to the 2-aminoimidazoline moiety. This modification was shown to reduce the pKa by 1-2 units, leading to increased activity and selectivity against T. brucei. []
Q8: What are the challenges associated with the development of 2-aminoimidazolines as therapeutic agents?
A8: Despite their promising activity, several challenges need to be addressed for the successful development of 2-aminoimidazolines as therapeutics:
- Blood-brain barrier permeability: The dicationic nature of some 2-aminoimidazolines, while beneficial for DNA binding, can hinder their ability to cross the blood-brain barrier, limiting their effectiveness in treating CNS infections like late-stage trypanosomiasis. []
- Selectivity: While some derivatives exhibit high selectivity for parasites, others might interact with human targets like DNA or α2-adrenoceptors, raising concerns about potential side effects. [, , , ]
- Stability and formulation: The stability of 2-aminoimidazolines under various conditions needs to be thoroughly investigated. Additionally, appropriate formulation strategies are crucial to improve their stability, solubility, and bioavailability. []
Q9: What are the future directions in 2-aminoimidazoline research?
A9: Further research on 2-aminoimidazolines should focus on:
- Exploring new targets: Investigating their interaction with other potential targets, such as kinases or imidazoline binding sites, could unveil novel therapeutic applications for these versatile compounds. [, ]
- Developing targeted delivery systems: Implementing strategies like nanoparticle encapsulation or prodrug approaches could enhance their delivery to specific tissues or organs, improving efficacy and minimizing off-target effects. []
- Expanding in vivo studies: Conducting comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic analyses, will be crucial to evaluate their therapeutic potential and address potential toxicity concerns. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




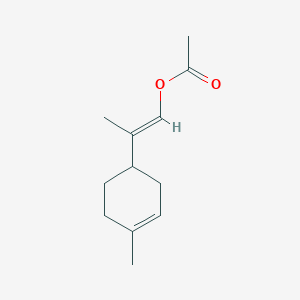

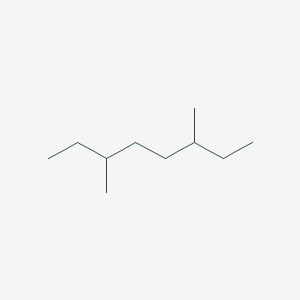

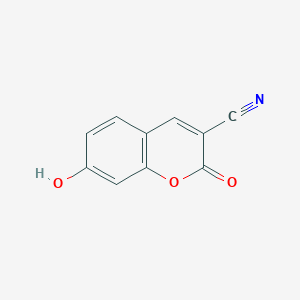




![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
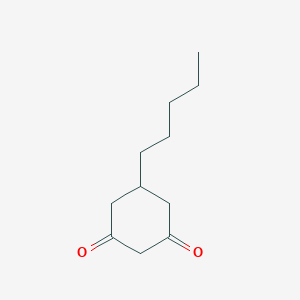
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
